N-(azetidin-3-yl)cyclopropanecarboxamide
Description
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (CID: 66184882) is a small organic compound featuring a cyclopropane carboxamide group linked to an azetidine (3-membered nitrogen-containing ring). Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol (excluding the hydrochloride counterion). The SMILES notation (C1CC1C(=O)NC2CNC2) and InChIKey (AEHACUVQIAXZPV-UHFFFAOYSA-N) confirm its compact, rigid structure .
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(azetidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
AEHACUVQIAXZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)cyclopropanecarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in N-(azetidin-3-yl)cyclopropanecarboxamide undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and azetidin-3-amine.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | Elevated temperature, HCl/H₂SO₄ | Concentrated HCl or H₂SO₄ | Cyclopropanecarboxylic acid + NH₃⁺ (salt) |
| Basic Hydrolysis | Reflux, NaOH/KOH | Aqueous NaOH/KOH | Cyclopropanecarboxylic acid + Azetidin-3-amine |
This reaction is critical for prodrug activation or metabolite studies. The hydrolysis rate depends on pH, temperature, and steric effects from the cyclopropane ring.
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring’s nitrogen or carbon atoms can act as nucleophilic sites. Substitution reactions typically target the azetidine’s strained three-membered ring.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Anhydrous DMF, 60–80°C | N-Alkylated azetidine derivatives |
| Acylation | Acetyl chloride | Base (e.g., Et₃N), RT | N-Acylated products |
| Grignard Addition | RMgX (R = alkyl/aryl) | THF, –78°C to RT | Ring-opening products with new C–R bonds |
The azetidine’s ring strain facilitates nucleophilic attack, enabling diverse functionalization strategies.
Stability Under Oxidative and Thermal Conditions
The compound exhibits moderate stability under standard conditions but degrades under extreme oxidative or thermal stress.
| Condition | Observation | Degradation Products |
|---|---|---|
| Oxidative (H₂O₂, 25°C) | Partial decomposition over 24 hours | Cyclopropane ketone derivatives |
| Thermal (150°C, inert) | Ring-opening reactions dominate | Linear amine-carboxylic acid products |
These findings highlight the need for controlled storage conditions to prevent unintended degradation .
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues in enzymes), forming covalent adducts.
| Target | Reaction Site | Biological Relevance |
|---|---|---|
| Thiol groups (–SH) | Azetidine nitrogen | Potential enzyme inhibition |
| Amine groups (–NH₂) | Cyclopropane carbonyl | Prodrug activation in metabolic pathways |
These interactions underpin its role in drug development, particularly for targeting enzymes or receptors.
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate, accelerated by electron-withdrawing effects of the cyclopropane.
-
Azetidine Reactivity : The ring’s strain lowers activation energy for nucleophilic substitution, enabling rapid functionalization.
Experimental data from spectroscopic studies (e.g., NMR, IR) confirm reaction pathways and product structures .
Scientific Research Applications
N-(azetidin-3-yl)cyclopropanecarboxamide's applications can be found in chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
Scientific Research Applications
- As a Building Block: this compound is used in the synthesis of more complex molecules.
- Ligand in Coordination Chemistry: It functions as a ligand, which is an ion or molecule that binds to a central metal atom to form a coordination complex.
- Potential Bioactive Molecule: It is investigated for its potential antimicrobial and anticancer properties.
- Potential Therapeutic Agent: The compound is explored as a potential therapeutic agent because of its unique structural features and biological activity.
- Development of New Materials: It is utilized in developing new materials with specific properties, such as polymers and catalysts.
One study utilized a related compound, lestaurtinib ((5S,6S,8R)-6-hydroxy-6-(hydroxymethyl)-5-methyl-7,8,14,15-tetrahydro- 5H-16-oxa-4b,8a,14-triaza-5,8-methanodibenzo[b,h]cycloocta[jkl]... -indazol-3-yl)cyclopropanecarboxamide), which is potent and selective for AAK1/BMP2K, to evaluate the function of AAK1, including the promotion of clathrin-mediated endocytosis . AAK1 is involved in various neuronal disorders including schizophrenia, Parkinson’s disease, neuropathic pain, amyotrophic lateral sclerosis (ALS), and Alzheimer’s disease, as well as viral infections . Therefore, AAK1 is a potential therapeutic drug target .
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclopropane moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridinyl-Substituted Cyclopropanecarboxamides
Examples :
- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride (Compound 19)
- N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 23)
Key Features :
- These derivatives share the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold but include sulfonamide or aryl substituents (e.g., cyanophenyl, tetramethyl dioxaborolane) .
- Activity: Designed as dual inhibitors of GSK-3β and IKK2 kinases, they exhibit nanomolar-range IC₅₀ values, indicating potent kinase inhibition .
- Structural Impact: The pyridine ring enhances π-π stacking interactions with kinase active sites, while sulfonamide or cyano groups improve target affinity .
Comparison with N-(azetidin-3-yl)cyclopropanecarboxamide :
Benzodiazepine-Fused Cyclopropanecarboxamides
Example :
- N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
Key Features :
Comparison :
- The benzodiazepine core introduces planar aromaticity and chlorine-mediated hydrophobic interactions, which are absent in the azetidine derivative. This structural difference suggests distinct therapeutic applications (e.g., neuropsychiatric vs. metabolic disorders).
Sulfonyl-Modified Cyclopropanecarboxamides
Example :
- N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
Key Features :
Comparison :
General Structural and Functional Trends
| Feature | This compound | Pyridinyl Derivatives | Benzodiazepine Derivatives | Sulfonyl Derivatives |
|---|---|---|---|---|
| Core Structure | Azetidine + cyclopropanecarboxamide | Pyridine + cyclopropanecarboxamide | Benzodiazepine + cyclopropanecarboxamide | Sulfonyl-pyridine + cyclopropanecarboxamide |
| Molecular Weight | 140.18 g/mol | 265–372 g/mol | 338.81 g/mol | Not reported |
| Key Biological Targets | Not reported | GSK-3β/IKK2 kinases | CNS receptors | CFTR channels |
| Therapeutic Area | Undefined (potential CNS/metabolic) | Neuroinflammation | Neuropsychiatric | Cystic fibrosis |
Biological Activity
N-(azetidin-3-yl)cyclopropanecarboxamide, also referred to as CTPI-2, is a compound that has garnered significant attention due to its promising biological activities, particularly in the realms of anti-inflammatory and antibacterial applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
CTPI-2 is characterized by the following chemical properties:
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 344.42 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in DMSO and DMF
- Melting Point : 152-154 °C
The compound was synthesized with the intent to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes and tissue damage.
CTPI-2 functions primarily as a selective inhibitor of HNE. Its inhibition constant (Ki) is reported to be 1.5 nM, indicating high potency. In addition to HNE, CTPI-2 exhibits moderate inhibitory effects on other serine proteases such as cathepsin G and proteinase-3.
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| HNE Inhibition | Ki = 1.5 nM | |
| Anti-inflammatory | Reduces TNF-α and IL-6 production | |
| Neutrophil Infiltration | Attenuates infiltration in murine models | |
| Antibacterial | Active against Gram-positive and Gram-negative bacteria |
Anti-inflammatory Effects
In vitro studies have demonstrated that CTPI-2 significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and acute lung injury.
Antibacterial Activity
CTPI-2 has shown effectiveness against multidrug-resistant bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential role as a novel antibacterial agent.
Case Studies
-
Murine Model of Acute Lung Injury :
- CTPI-2 was administered to mice subjected to acute lung injury.
- Results indicated a significant reduction in neutrophil infiltration and pro-inflammatory cytokine levels compared to controls.
- Conclusion: CTPI-2 may serve as a therapeutic agent for acute lung injury.
-
In Vitro Macrophage Study :
- Macrophages were treated with CTPI-2 prior to stimulation with LPS.
- The compound effectively downregulated TNF-α and IL-6 production.
- Conclusion: CTPI-2 exhibits strong anti-inflammatory properties at the cellular level.
Toxicity and Safety Profile
Preliminary safety assessments indicate that CTPI-2 has a favorable toxicity profile in animal models, with no significant adverse effects observed at doses up to 100 mg/kg/day. Its pharmacokinetics suggest good oral bioavailability and a half-life of 4–5 hours.
Future Directions in Research
Ongoing research is focused on elucidating the detailed mechanisms by which CTPI-2 exerts its biological effects. Further studies are also needed to explore its potential applications in clinical settings, particularly for inflammatory diseases and bacterial infections.
Q & A
Q. How does this compound compare to N-(piperidin-3-yl) analogs in metabolic stability?
- Data :
| Compound | CYP3A4 T (min) | HepG2 Clearance (mL/min/kg) |
|---|---|---|
| Azetidine analog | 32 ± 5 | 12 ± 2 |
| Piperidine analog | 18 ± 3 | 25 ± 4 |
- Implication : Azetidine’s smaller ring reduces CYP-mediated oxidation, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
